REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:19])=O.C([O-])(O)=O.[Na+]>>[Cl:19][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CC(=NC2=C1)C(F)(F)F)O
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Name
|
|
Quantity
|
7.55 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
is heated
|
Type
|
TEMPERATURE
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Details
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at reflux temperature for 3 hours
|
Duration
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3 h
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
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Details
|
The organic layer is washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting tan residue is purified by flash chromatography on silica gel (1% ether in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)Cl)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |